molecular formula C21H23N3O3S B2409972 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide CAS No. 852696-05-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide

Cat. No.: B2409972
CAS No.: 852696-05-0
M. Wt: 397.49
InChI Key: DYUVXAZITUJRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a quinoxaline ring, a thioether linkage, and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline and dimethoxyphenyl intermediates. The key steps include:

    Formation of the Quinoxaline Intermediate: This involves the condensation of an appropriate diamine with a diketone under acidic conditions to form the quinoxaline ring.

    Preparation of the Dimethoxyphenyl Intermediate: This step involves the methylation of a phenol derivative to introduce the methoxy groups.

    Thioether Formation: The final step involves the nucleophilic substitution reaction between the quinoxaline intermediate and the dimethoxyphenyl intermediate in the presence of a suitable base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent, pending further research.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline ring and thioether linkage may play a role in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Lacks the quinoxaline ring and thioether linkage.

    2-(3-methylquinoxalin-2-ylthio)acetamide: Lacks the dimethoxyphenyl group.

    N-(3,4-dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide: Contains a different substitution pattern on the phenyl ring.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14-21(24-17-7-5-4-6-16(17)23-14)28-13-20(25)22-11-10-15-8-9-18(26-2)19(12-15)27-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUVXAZITUJRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.